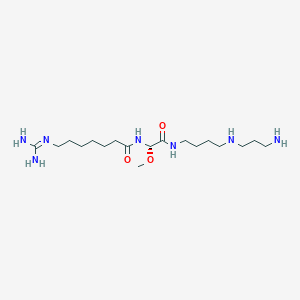
Methyldeoxyspergualin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyldeoxyspergualin, also known as this compound, is a useful research compound. Its molecular formula is C18H39N7O3 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Immunosuppressive Applications
1. Inhibition of B Cell Proliferation
Research has demonstrated that methyldeoxyspergualin effectively inhibits the proliferation and differentiation of human B cells. In a study involving purified B cells stimulated with anti-CD40 monoclonal antibodies, both this compound and deoxyspergualin inhibited the proliferative response in a dose-dependent manner. The study highlighted that this compound showed stronger inhibition on surface IgD positive B cells compared to surface IgD negative cells, suggesting its potential use in modulating immune responses during transplant procedures or autoimmune conditions .
2. Treatment of Graft-Versus-Host Disease
This compound has shown promise in treating graft-versus-host disease (GVHD), particularly in cases resistant to standard treatments like cyclosporin A and methylprednisolone. In murine models, this compound administration resulted in significant improvements in graft survival rates and reduced symptoms associated with GVHD .
3. Autoimmune Disease Management
In models of experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis, this compound was found to delay the onset and reduce the severity of the disease. This suggests its potential applicability in managing autoimmune disorders by modulating T cell activation and proliferation .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves interference with T cell activation pathways. Studies indicate that while it does not inhibit early activation signals, it effectively blocks the growth of activated naive CD4 T cells after their activation. This blockade occurs 2-3 days post-activation, indicating a delayed but significant impact on immune cell proliferation .
Data Table: Summary of Key Findings
Case Study 1: Graft-Versus-Host Disease
In a clinical setting, a patient with severe GVHD unresponsive to conventional therapies was treated with this compound. The treatment led to notable improvements in clinical symptoms and laboratory markers indicative of reduced immune activity.
Case Study 2: Autoimmune Encephalomyelitis
In a controlled study involving mice with EAE, those treated with this compound exhibited delayed onset of symptoms compared to control groups. Histological analysis revealed reduced inflammatory cell infiltration in the central nervous system, supporting its role as an immunomodulatory agent.
特性
分子式 |
C18H39N7O3 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-methoxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |
InChI |
InChI=1S/C18H39N7O3/c1-28-17(16(27)23-13-7-6-11-22-12-8-10-19)25-15(26)9-4-2-3-5-14-24-18(20)21/h17,22H,2-14,19H2,1H3,(H,23,27)(H,25,26)(H4,20,21,24)/t17-/m0/s1 |
InChIキー |
HFNDGMJKLKYYRZ-KRWDZBQOSA-N |
異性体SMILES |
CO[C@@H](C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N |
正規SMILES |
COC(C(=O)NCCCCNCCCN)NC(=O)CCCCCCN=C(N)N |
同義語 |
1-amino-19-guanidino-11-methoxy-4,9,12-triazanonadecane-10,13-dione 15-deoxy-11-O-methylspergualin deoxymethyspergualin MeDSG methyldeoxyspergualin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















